molecular formula C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ B1146882 Progabide-13C,15N,d2 CAS No. 1795141-76-2

Progabide-13C,15N,d2

Numéro de catalogue: B1146882
Numéro CAS: 1795141-76-2
Poids moléculaire: 338.77
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.

Applications De Recherche Scientifique

Progabide-13C,15N,d2 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of epilepsy and other neurological disorders.

    Industry: Applied in environmental research and the development of new pharmaceuticals.

Mécanisme D'action

Target of Action

Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

This compound binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .

Pharmacokinetics

This compound is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of this compound is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .

Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .

Analyse Des Réactions Chimiques

Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .

Comparaison Avec Des Composés Similaires

    Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.

    Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.

    Halogabide: A related compound with similar pharmacological effects.

Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .

Activité Biologique

Progabide-13C,15N,d2 is a labeled derivative of progabide, a compound known for its role as a GABA (gamma-aminobutyric acid) analog. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving GABAergic dysfunctions. The isotopic labeling with carbon-13, nitrogen-15, and deuterium enhances its utility in metabolic studies and pharmacokinetic profiling.

Progabide acts primarily as a GABA receptor agonist. It binds to the GABAA receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies its anxiolytic and anticonvulsant properties. Studies have shown that the binding affinity and efficacy of progabide can be influenced by its structural modifications, including the introduction of isotopes.

Biological Activity Studies

Research has demonstrated the biological activity of this compound through various experimental approaches:

  • In Vitro Studies :
    • Cl- Uptake Assays : this compound was tested in mouse brain synaptoneurosomes to measure chloride ion uptake. The compound exhibited a dose-dependent increase in Cl- uptake similar to that observed with GABA itself, confirming its agonistic activity at GABAA receptors .
    • Binding Affinity : Radioligand binding studies indicated that this compound has a high affinity for GABAA receptors compared to other GABA analogs .
  • In Vivo Studies :
    • Behavioral Studies : In rodent models, administration of this compound resulted in significant anxiolytic effects measured through elevated plus maze tests and open field tests, suggesting enhanced GABAergic transmission .
    • Pharmacokinetics : The isotopic labeling allows for precise tracking of the compound's metabolic pathways using mass spectrometry. Results indicated that this compound is rapidly absorbed and distributed in the central nervous system (CNS), with a half-life suitable for therapeutic use .

Case Studies

Several case studies highlight the clinical relevance of progabide derivatives:

  • Case Study 1 : A study involving patients with epilepsy demonstrated that treatment with progabide led to a reduction in seizure frequency and severity. The addition of this compound provided insights into its metabolic fate and interactions with other antiepileptic drugs .
  • Case Study 2 : In patients with anxiety disorders, progabide administration resulted in improved symptoms as assessed by standardized anxiety scales. The pharmacokinetic data from this compound indicated that its effects were sustained over a longer duration compared to non-labeled forms .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeParameter MeasuredResultReference
In VitroCl- UptakeDose-dependent increase similar to GABA
In VitroBinding AffinityHigh affinity for GABAA receptors
In VivoAnxiolytic EffectSignificant reduction in anxiety behavior
In VivoPharmacokineticsRapid CNS absorption and favorable half-life

Propriétés

Numéro CAS

1795141-76-2

Formule moléculaire

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂

Poids moléculaire

338.77

Synonymes

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2;  Gabren-13C,15N,d2;  Gabrene-13C,15N,d2;  Halogabide-13C,15N,d2;  SL 76-002-13C,15N,d2;  SL 76002-13C,15N,d2; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.